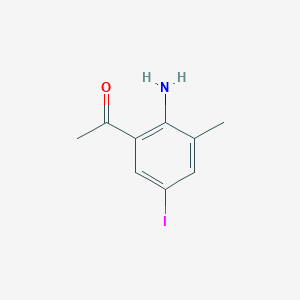

1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-amino-5-iodo-3-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO/c1-5-3-7(10)4-8(6(2)12)9(5)11/h3-4H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMTQUQVDGXZSQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C(=O)C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00635331 | |

| Record name | 1-(2-Amino-5-iodo-3-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935292-72-1 | |

| Record name | 1-(2-Amino-5-iodo-3-methylphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=935292-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Amino-5-iodo-3-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone" chemical properties

An In-depth Technical Guide to 1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a trifunctional aromatic building block with significant potential in synthetic organic chemistry and drug discovery. As a substituted 2-aminoacetophenone, this molecule integrates three key reactive centers: a nucleophilic primary amine, an electrophilic ketone, and an aryl iodide suitable for cross-coupling reactions. This document delineates its chemical and physical properties, provides a detailed analysis of its spectroscopic signature, outlines a robust synthetic protocol, and explores its reactivity and applications as a versatile precursor for complex heterocyclic scaffolds. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this compound's unique structural attributes.

Chemical Identity and Physicochemical Properties

Precise identification and understanding of a molecule's physical properties are foundational to its application in research. While specific experimental data for this compound is not widely published, its properties can be reliably predicted based on its structure and comparison to analogous compounds.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| Synonyms | 2-Amino-5-iodo-3-methylacetophenone |

| CAS Number | Data not available |

| Molecular Formula | C₉H₁₀INO |

| Molecular Weight | 275.09 g/mol |

| Canonical SMILES | CC1=C(C(=C(C=C1)I)N)C(=O)C |

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value / Observation | Rationale / Source |

|---|---|---|

| Appearance | Off-white to yellow or brown solid | Typical for substituted anilines and acetophenones. |

| Melting Point | Not reported. Expected to be a solid at room temp. | High molecular weight and potential for intermolecular hydrogen bonding. |

| Boiling Point | Not reported. Expected to be >300 °C at 760 mmHg. | High molecular weight and polarity suggest a high boiling point. |

| Solubility | Soluble in DMSO, DMF, methanol, ethanol, ethyl acetate, acetone. Sparingly soluble in water. | Polarity of the amino and keto groups allows for solubility in polar organic solvents. |

| pKa (Conjugate Acid) | ~2-3 | The electron-withdrawing acetyl and iodo groups decrease the basicity of the aniline nitrogen. |

Spectroscopic Profile: A Structural Elucidation

The structural characterization of this compound relies on a combination of spectroscopic techniques. The following analysis provides the expected spectral data, explaining the causal relationship between the molecular structure and the observed signals.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to be highly informative. The substitution pattern on the aromatic ring leaves two distinct aromatic protons.

-

Aromatic Protons (δ 7.0 - 8.0 ppm): Two doublets are expected. The proton at C4 (ortho to the iodine and meta to the acetyl group) and the proton at C6 (ortho to the acetyl group and meta to the iodine) will appear in this region. Their precise shifts are influenced by the opposing electronic effects of the electron-donating amino group (-NH₂) and the electron-withdrawing acetyl (-COCH₃) and iodo (-I) groups.

-

Amino Protons (δ ~4.5 - 6.0 ppm): A broad singlet corresponding to the two protons of the primary amine. The chemical shift can vary significantly with concentration and solvent due to hydrogen bonding.

-

Acetyl Methyl Protons (δ ~2.5 - 2.7 ppm): A sharp singlet for the three protons of the -COCH₃ group. This is a characteristic region for acetophenone methyls.

-

Aromatic Methyl Protons (δ ~2.2 - 2.4 ppm): A sharp singlet for the three protons of the methyl group attached to the aromatic ring.

¹³C NMR Spectroscopy

The carbon spectrum will confirm the presence of all nine unique carbon atoms.

-

Carbonyl Carbon (δ ~195 - 205 ppm): The ketone carbonyl carbon will be the most downfield signal.

-

Aromatic Carbons (δ ~110 - 150 ppm): Six distinct signals are expected. The carbon bearing the amino group (C2) will be shifted upfield, while the carbons attached to the acetyl group (C1) and iodine (C5) will be shifted downfield.

-

Methyl Carbons (δ ~20 - 30 ppm): Two signals are expected, one for the acetyl methyl and one for the aromatic methyl.

Infrared (IR) Spectroscopy

IR spectroscopy is crucial for identifying the key functional groups.

-

N-H Stretching (3300 - 3500 cm⁻¹): Two distinct bands are expected for the symmetric and asymmetric stretching of the primary amine. The presence of intramolecular hydrogen bonding between the amine and the ortho-acetyl group may cause these bands to be broader and shifted to lower wavenumbers.

-

C-H Stretching (2850 - 3100 cm⁻¹): Aromatic and aliphatic C-H stretches will appear in this region.

-

C=O Stretching (~1650 - 1670 cm⁻¹): A strong, sharp absorption band for the ketone carbonyl. The conjugation with the aromatic ring and potential intramolecular hydrogen bonding with the ortho-amino group typically shift this peak to a lower frequency compared to a simple alkyl ketone.

-

C=C Stretching (1550 - 1620 cm⁻¹): Aromatic ring skeletal vibrations.

-

C-N Stretching (~1250 - 1350 cm⁻¹): Characteristic stretch for the aryl amine.

Mass Spectrometry

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 275, corresponding to the molecular weight.

-

Key Fragmentation: A prominent fragment is expected at m/z = 260, corresponding to the loss of a methyl radical ([M-15]⁺) from the acetyl group, forming a stable acylium ion. Another fragment at m/z = 43 would correspond to the acetyl cation ([CH₃CO]⁺). The presence of iodine (¹²⁷I) will result in a clean isotopic pattern.

Synthesis and Reactivity

Proposed Synthesis

A reliable synthesis of this compound can be achieved via a two-step sequence starting from 1-(3-methylphenyl)ethanone (3-methylacetophenone). This approach is adapted from standard procedures for the synthesis of substituted anilines.[1]

Step 1: Nitration of 1-(3-Iodo-5-methylphenyl)ethanone The key is the regioselective introduction of a nitro group ortho to the activating methyl group and meta to the deactivating acetyl group. An iodination step must precede nitration.

Step 2: Reduction of the Nitro Group The nitro group is then selectively reduced to the primary amine using common reducing agents like tin(II) chloride (SnCl₂) in ethanol or catalytic hydrogenation.[1]

Caption: Proposed synthetic workflow for the target compound.

Protocol: Synthesis via Reduction of a Nitro Intermediate

-

Nitration: To a cooled (0 °C) solution of 1-(5-iodo-3-methylphenyl)ethanone in concentrated sulfuric acid, slowly add a nitrating mixture (concentrated nitric acid in sulfuric acid) while maintaining the low temperature.

-

Work-up: After the reaction is complete (monitored by TLC), pour the mixture onto crushed ice. The precipitated solid, 1-(5-iodo-3-methyl-2-nitrophenyl)ethanone, is collected by filtration, washed with water, and dried.

-

Reduction: Suspend the nitro intermediate in ethanol. Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O).[1]

-

Reflux: Heat the mixture to reflux for 3-4 hours until the starting material is consumed.[1]

-

Neutralization & Extraction: Cool the reaction mixture and neutralize it carefully with a saturated sodium bicarbonate solution until basic. Extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Core Reactivity

The molecule's utility stems from its three distinct reactive sites, which can be addressed with high selectivity.

Caption: Reactivity hubs of the title molecule.

-

Amino Group: As a nucleophile, it is central to the construction of nitrogen-containing heterocycles. Its reaction with compounds containing an α-methylene ketone in the Friedländer annulation is a classic and powerful method for synthesizing substituted quinolines.[2][3]

-

Aryl Iodide: The C-I bond is an excellent handle for transition-metal-catalyzed cross-coupling reactions. It readily participates in Suzuki-Miyaura coupling with boronic acids, Heck coupling with alkenes, and Buchwald-Hartwig amination, allowing for the introduction of a vast array of aryl, alkyl, vinyl, amino, or alkoxy substituents.[4][5] This feature is invaluable for generating molecular libraries in drug discovery.

-

Acetyl Group: The carbonyl group can be reduced to a secondary alcohol. The α-methyl protons are weakly acidic and can participate in base-catalyzed aldol or Claisen-Schmidt condensations . Furthermore, the α-position can be functionalized, for example, through α-amination or α-halogenation.[6]

Applications in Research and Drug Development

The true value of this compound lies in its role as a versatile intermediate.

-

Synthesis of Quinolines: The quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. The Friedländer synthesis, which condenses a 2-aminoaryl ketone with an enolizable ketone, is a direct route to this important heterocycle.[7][8] This specific building block allows for the synthesis of quinolines bearing an iodo-substituent, which can be further modified in late-stage functionalization steps.

-

Diversity-Oriented Synthesis (DOS): The presence of the aryl iodide makes this compound an ideal substrate for DOS. A single precursor can be rapidly diversified into a library of analogues by employing various palladium-catalyzed cross-coupling reactions. This strategy is highly efficient in exploring the structure-activity relationship (SAR) of a lead compound.

-

Precursor to Fused Heterocyclic Systems: Beyond simple quinolines, the reactive handles on this molecule can be used to construct more complex, fused polycyclic systems of potential pharmacological interest.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. The following guidelines are based on the properties of analogous aromatic amines and iodinated compounds.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical safety goggles.

-

Engineering Controls: Handle this compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

-

Handling Precautions: Avoid contact with skin and eyes. Prevent dust formation. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. It should be stored away from strong oxidizing agents and strong acids.

-

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. This should be done via a licensed chemical waste disposal company.

Conclusion

This compound is a strategically designed chemical intermediate that offers multiple avenues for synthetic elaboration. Its trifunctional nature enables orthogonal reactivity, making it a powerful tool for constructing complex molecules, particularly substituted quinolines and other heterocyclic systems. The presence of the aryl iodide is a key feature that facilitates late-stage diversification through modern cross-coupling chemistry, aligning perfectly with the needs of contemporary drug discovery and materials science. While detailed experimental data remains to be broadly published, its properties and reactivity can be confidently predicted, providing a solid foundation for its use in advanced organic synthesis.

References

-

Friedländer synthesis. (n.d.). SynArchive. Retrieved from [Link][2]

-

Friedländer synthesis. (2023). In Wikipedia. Retrieved from [Link][3]

-

Saha, P., et al. (2022). Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET) pathway. Journal of the Iranian Chemical Society, 19(12), 5345-5356. Retrieved from [Link][8]

-

PubChem. (n.d.). 1-(2-Amino-3-methylphenyl)ethanone. National Center for Biotechnology Information. Retrieved from [Link][9]

-

Mao, J., et al. (2009). Iodine‐Catalyzed Suzuki–Miyaura Coupling Performed in Air. Advanced Synthesis & Catalysis, 351(4), 635-641. Retrieved from [Link][10]

-

Suzuki-Miyaura Coupling. (2024). In Chemistry LibreTexts. Retrieved from [Link][5]

-

Mao, J., et al. (2009). Iodine-Catalyzed Suzuki-Miyaura Coupling Performed in Air. Advanced Synthesis & Catalysis, 351(4), 635-641. Retrieved from [Link][4]

-

PubChem. (n.d.). 3'-Aminoacetophenone. National Center for Biotechnology Information. Retrieved from [Link][11]

-

Corpet, M., & Bolm, C. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 861. Retrieved from [Link][12]

-

Douglas, C. J., & Schauer, M. A. (2014). Iron-Catalyzed Oxidative α-Amination of Ketones with Primary and Secondary Sulfonamides. The Journal of Organic Chemistry, 79(1), 336-344. Retrieved from [Link][13]

-

Douglas, C. J., & Schauer, M. A. (2014). Iron-Catalyzed Oxidative α-Amination of Ketones with Primary and Secondary Sulfonamides. The Journal of Organic Chemistry, 79(1), 336-344. Retrieved from [Link][6]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. synarchive.com [synarchive.com]

- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Iron-Catalyzed Oxidative α-Amination of Ketones with Primary and Secondary Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET) pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1-(2-Amino-3-methylphenyl)ethanone | C9H11NO | CID 179628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Iodine‐Catalyzed Suzuki–Miyaura Coupling Performed in Air [ouci.dntb.gov.ua]

- 11. 3'-Aminoacetophenone | C8H9NO | CID 7417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

"1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone" CAS number 935292-72-1

An In-Depth Technical Guide to 1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone (CAS: 935292-72-1): A Key Intermediate for Heterocyclic and Kinase Inhibitor Synthesis

Introduction

This compound is a highly functionalized aromatic compound featuring an ortho-amino acetophenone core, further substituted with methyl and iodo groups. Its unique arrangement of reactive sites—an amine, a ketone, and an aryl iodide—makes it a valuable and versatile building block in synthetic organic and medicinal chemistry. While not an end-product itself, its true significance lies in its role as a key intermediate for the construction of complex heterocyclic scaffolds that are central to the development of novel therapeutics.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of this compound. We will delve into its physicochemical properties, propose a logical synthetic pathway, detail its expected analytical characteristics, and explore its reactivity and strategic applications, particularly in the synthesis of kinase inhibitors—a critical class of drugs in modern oncology and immunology.

Physicochemical Properties and Safety Data

Physical and Chemical Properties

The properties of this compound are summarized below. The lack of available data for properties like melting and boiling points suggests its primary role as a synthetic intermediate rather than an isolated, fully characterized final product.[1]

| Property | Value | Source |

| CAS Number | 935292-72-1 | [1] |

| Molecular Formula | C₉H₁₀INO | [1] |

| Molecular Weight | 275.09 g/mol | [1] |

| Physical State | Not available | [1] |

| Melting Point | Not available | [1] |

| Boiling Point | Not available | [1] |

| Solubility | Not available | [1] |

| InChI Key | Information not available |

Safety and Handling

According to available Safety Data Sheets (SDS), this compound is classified with a "Warning" signal word and carries several hazard statements.[1]

-

Hazard Statements:

-

Precautionary Measures & Handling:

-

Engineering Controls: Use only outdoors or in a well-ventilated area.[1] Ensure eyewash stations and safety showers are readily accessible.[2]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and appropriate laboratory clothing.[1] If ventilation is inadequate, a NIOSH-certified respirator may be necessary.[1]

-

Handling Practices: Avoid breathing dust, fumes, or vapors.[1] Wash hands and any exposed skin thoroughly after handling. Avoid contact with skin and eyes.[1]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1] Keep away from incompatible substances, particularly strong oxidizing agents.[1]

-

Decomposition: Hazardous decomposition products under fire conditions include carbon oxides, nitrogen oxides, and hydrogen iodide.[1]

-

Synthesis and Purification

Caption: Proposed three-step synthetic workflow for the target compound.

Step 1: Nitration of 3-Methylacetophenone

-

Causality: The first step involves introducing a nitro group, which will later be reduced to the required amine. In the electrophilic aromatic substitution of 3-methylacetophenone, the methyl group is an ortho-, para-director and the acetyl group is a meta-director. Both groups direct the incoming electrophile (the nitronium ion, NO₂⁺) to the 2, 4, and 6 positions. The 2-position (ortho to both) is sterically hindered. The primary product is typically the 2-nitro isomer, which places the nitro group ortho to the acetyl group, setting the stage for the final product's structure.[3]

-

Experimental Protocol:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, cool 50 mL of concentrated sulfuric acid to 0 °C in an ice-salt bath.

-

Slowly add 0.1 mol of 3-methylacetophenone to the cooled acid, ensuring the temperature remains below 5 °C.

-

Separately, prepare a nitrating mixture by cautiously adding 0.11 mol of concentrated nitric acid to 15 mL of concentrated sulfuric acid, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the acetophenone solution, maintaining the reaction temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring progress with Thin-Layer Chromatography (TLC).

-

Slowly pour the reaction mixture onto crushed ice. The precipitated solid, 1-(5-methyl-2-nitrophenyl)ethanone, is collected by vacuum filtration, washed with cold water until neutral, and dried.[3]

-

Step 2: Iodination of 1-(5-Methyl-2-nitrophenyl)ethanone

-

Causality: The next step is the regioselective introduction of an iodine atom. The nitro and acetyl groups are strong deactivators, while the methyl group is a weak activator. The most activated position for electrophilic substitution is ortho to the methyl group and meta to the nitro and acetyl groups. This directs the incoming electrophile (I⁺) to the desired position. N-Iodosuccinimide (NIS) in an acidic medium like sulfuric acid is an effective reagent for the iodination of moderately deactivated rings.[4]

-

Experimental Protocol:

-

Dissolve 0.1 mol of 1-(5-methyl-2-nitrophenyl)ethanone in concentrated sulfuric acid at 0 °C.

-

Add 0.1 mol of N-Iodosuccinimide (NIS) portion-wise over 30 minutes, keeping the temperature below 5 °C.

-

Allow the reaction to stir at room temperature for several hours, or until TLC analysis indicates the consumption of the starting material.

-

Carefully pour the mixture onto ice and collect the precipitated product by filtration. Wash thoroughly with water and a dilute solution of sodium thiosulfate to remove any residual iodine, then dry.

-

Step 3: Reduction of the Nitro Group

-

Causality: The final step is the reduction of the nitro group to the primary amine. Tin(II) chloride (SnCl₂) in a protic solvent like ethanol is a classic and highly effective method for this transformation, as it is chemoselective and does not typically affect the aryl iodide or the ketone.[3] Catalytic hydrogenation with H₂ over Palladium on carbon (Pd/C) is an alternative but may risk dehalogenation (removal of iodine).

-

Experimental Protocol:

-

Suspend 0.1 mol of the iodinated nitro-intermediate in 200 mL of ethanol in a round-bottom flask.

-

Add 0.35 mol of tin(II) chloride dihydrate (SnCl₂·2H₂O) to the suspension.

-

Heat the mixture to reflux with stirring for 3-4 hours, monitoring by TLC.

-

After completion, cool the mixture to room temperature and carefully neutralize it by adding a saturated aqueous solution of sodium bicarbonate until the solution is basic (pH > 8).

-

Extract the product into an organic solvent such as ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product, this compound.[3]

-

Spectroscopic and Analytical Characterization

While specific spectra for this compound are not publicly available, its structure allows for the confident prediction of its key spectroscopic features. These predictions are invaluable for confirming the identity and purity of the synthesized material.[5][6][7]

| Technique | Expected Features |

| ¹H NMR | - Aromatic Protons: Two singlets (or narrow doublets, para-coupling) between δ 7.0-8.0 ppm. - Amine Protons: A broad singlet between δ 4.0-6.0 ppm (exchangeable with D₂O). - Acetyl Methyl: A sharp singlet around δ 2.6 ppm. - Aromatic Methyl: A sharp singlet around δ 2.4 ppm. |

| ¹³C NMR | - Carbonyl Carbon: A signal > δ 195 ppm. - Aromatic Carbons: Six distinct signals in the aromatic region (δ 110-150 ppm), including a signal for the carbon bearing the iodine at a lower field (~δ 85-95 ppm). - Methyl Carbons: Two signals in the aliphatic region (δ 20-30 ppm). |

| IR Spectroscopy | - N-H Stretch: Two distinct sharp peaks in the range of 3300-3500 cm⁻¹ (primary amine). - C-H Stretch: Peaks just below 3000 cm⁻¹ (sp³ C-H) and just above 3000 cm⁻¹ (sp² C-H). - C=O Stretch: A strong, sharp peak around 1650-1670 cm⁻¹. The frequency is lowered from the typical ~1715 cm⁻¹ due to intramolecular hydrogen bonding with the ortho-amino group. |

| Mass Spectrometry | - Molecular Ion (M⁺): A prominent peak at m/z = 275, corresponding to the molecular weight. - Key Fragments: A significant peak at m/z = 260, corresponding to the loss of a methyl radical ([M-15]⁺) from the acetyl group. Another peak at m/z = 148, corresponding to the loss of iodine. |

Reactivity and Applications in Drug Discovery

The synthetic value of this compound stems from its three distinct reactive handles, which can be addressed selectively to build molecular complexity.

Heterocycle Synthesis via the Amino-Ketone Moiety

The ortho-amino acetophenone core is a classic precursor for a wide range of nitrogen-containing heterocycles.

-

Friedländer Annulation for Quinolines: This reaction involves the condensation of an o-aminoaryl ketone with a compound containing a reactive α-methylene group (e.g., another ketone or an ester) under basic or acidic conditions to form a substituted quinoline.[3] Quinolines are privileged scaffolds found in numerous FDA-approved drugs.

Caption: The Friedländer annulation to form a quinoline scaffold.

-

Isatin Synthesis: 2'-aminoacetophenones can undergo oxidative cyclization to form isatins, another important heterocyclic core. Methods using I₂-TBHP or electrochemical oxidation have been developed for this transformation, proceeding through a proposed radical-based pathway.[8][9][10]

Cross-Coupling via the Aryl Iodide

The carbon-iodine bond is the most reactive of the aryl halides in transition-metal-catalyzed cross-coupling reactions. This makes the iodo group an exceptionally valuable synthetic handle for introducing diversity into the molecule.

-

Palladium-Catalyzed Reactions: The aryl iodide can readily participate in Suzuki (with boronic acids), Sonogashira (with terminal alkynes), Heck (with alkenes), and Buchwald-Hartwig (with amines) cross-coupling reactions. This allows for the precise and efficient installation of a vast array of substituents at the 5-position of the phenyl ring, a critical strategy in lead optimization during drug discovery.[4]

Strategic Application in Kinase Inhibitor Design

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, especially cancer.[11] Kinase inhibitors are a major class of targeted therapies. The heterocyclic scaffolds readily produced from this compound, such as quinolines, are frequently used as the core structures for ATP-competitive kinase inhibitors.[12][13][14]

The logical flow from this building block to a potential drug candidate follows a clear path:

Caption: Logical workflow from starting material to a potential kinase inhibitor.

In this workflow, the amino-ketone portion is used to build the core heterocyclic ring system. Subsequently, the iodo group serves as the attachment point for a second aryl or heteroaryl group via a cross-coupling reaction. This second group often targets the solvent-exposed region of the kinase's ATP-binding pocket, allowing for fine-tuning of potency and selectivity.

Conclusion

This compound (CAS 935292-72-1) represents a quintessential example of a modern synthetic building block. While unassuming on its own, its strategic placement of three distinct functional groups provides chemists with a powerful tool for the efficient construction of complex molecular architectures. Its utility in forming privileged heterocyclic cores, combined with the versatility of the aryl iodide for diversification, makes it a highly valuable intermediate in the pursuit of novel therapeutics, particularly in the rational design of kinase inhibitors. This guide provides the foundational knowledge for researchers to safely handle, synthesize, and strategically deploy this compound in their research and development programs.

References

-

Qian, P., Su, J. H., Wang, Y., Bi, M., Zha, Z., & Wang, Z. (2017). Electrocatalytic C–H/N–H Coupling of 2′-Aminoacetophenones for the Synthesis of Isatins. The Journal of Organic Chemistry, 82(12), 6434–6440. [Link]

-

ResearchGate. 2'-Amino-a-chloroacetophenone as a valuable tool for the synthesis of conveniently substituted a,b-epoxychalcones derivatives. [Link]

-

Gualdani, R., & Radi, M. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Molecules, 26(21), 6689. [Link]

- Cummins, E. W. (1956). U.S. Patent No. 2,753,376. U.S.

-

PrepChem. Synthesis of 2-Aminoacetophenone 3-chlorophenylhydrazone. [Link]

-

Ilangovan, A., & Satish, G. (2014). Direct Amidation of 2′-Aminoacetophenones Using I2–TBHP: A Unimolecular Domino Approach Toward Isatin and Iodoisatin. The Journal of Organic Chemistry, 79(11), 4984–4991. [Link]

-

BoroPharm Inc. 2-Amino-5-iodo-3-methylbenzoic acid. [Link]

-

Ilangovan, A., & Satish, G. (2014). Direct amidation of 2'-aminoacetophenones using I₂-TBHP: a unimolecular domino approach toward isatin and iodoisatin. The Journal of Organic Chemistry, 79(11), 4984-91. [Link]

-

Sławiński, J., Szafrański, K., & Pogorzelska, A. (2019). Synthesis and Anticancer Activity of Novel Dual Inhibitors of Human Protein Kinases CK2 and PIM-1. Molecules, 24(22), 4153. [Link]

-

ResearchGate. Side-Chain Iodination of Acetophenone. [Link]

-

ResearchGate. Mono-iodination strategy for a methionine-containing peptide [Tyr 8 ]-Substance P. [Link]

-

Bosch, E., & Jeffries, L. (2018). 1-(2-Amino-4,5-dimethylphenyl)ethanone. IUCrData, 3(4), x180313. [Link]

-

Reilly, M., et al. (2013). Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. Journal of Medicinal Chemistry, 56(23), 9474-9486. [Link]

-

PubChem. 1-(2-Amino-3-methylphenyl)ethanone. [Link]

-

Barlaam, B., et al. (2015). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 20(9), 15999–16021. [Link]

-

Amerigo Scientific. 2-Amino-5-methyl-3-thiophenecarboxylic acid. [Link]

-

Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. [Link]

-

Horikawa, M., et al. (2018). C–H radiocyanation of bioactive molecules via sequential iodination/copper-mediated cross-coupling. Chemical Science, 9(4), 913-917. [Link]

-

SciHorizon. Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation. [Link]

-

Foloppe, N., et al. (2006). Synthesis and biological evaluation of 1-(2,4,5-trisubstituted phenyl)-3-(5-cyanopyrazin-2-yl)ureas as potent Chk1 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(8), 2293-8. [Link]

-

Universal Class. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. [Link]

-

ResearchGate. Discovery, synthesis and preclinical evaluation of AN-024, a potent inhibitor of active and inactive forms of BCR-ABL. [Link]

-

PubChem. Spectral Information in PubChem. [Link]

-

PubChem. 1-(2-Amino-5-nitrophenyl)ethanone. [Link]

-

OpenReview. Spectro: A multi-modal approach for molecule elucidation using IR and NMR data. [Link]

Sources

- 1. aksci.com [aksci.com]

- 2. fishersci.com [fishersci.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. C–H radiocyanation of bioactive molecules via sequential iodination/copper-mediated cross-coupling - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 6. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 7. openreview.net [openreview.net]

- 8. Electrocatalytic C-H/N-H Coupling of 2'-Aminoacetophenones for the Synthesis of Isatins [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. Direct amidation of 2'-aminoacetophenones using I₂-TBHP: a unimolecular domino approach toward isatin and iodoisatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Anticancer Activity of Novel Dual Inhibitors of Human Protein Kinases CK2 and PIM-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis Pathway of 1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone: A Technical Guide

Executive Summary: This guide provides a comprehensive technical overview of a robust and efficient synthesis pathway for 1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone. This compound is a valuable substituted aminoacetophenone derivative with significant potential as a building block in medicinal chemistry and materials science. The core of the presented strategy involves the direct, regioselective electrophilic iodination of the key intermediate, 1-(2-amino-3-methylphenyl)-1-ethanone. This document details the mechanistic principles, reagent selection, a step-by-step experimental protocol, and analytical characterization, designed for researchers and professionals in drug development and chemical synthesis.

Introduction

This compound is a highly functionalized aromatic ketone. Its structure, featuring an amino group, an iodine atom, a methyl group, and an acetyl moiety on a phenyl ring, offers multiple reactive sites for further chemical modification. This makes it an attractive precursor for the synthesis of complex heterocyclic compounds, pharmaceutical intermediates, and novel organic materials. The strategic placement of the iodo-substituent, in particular, facilitates a wide range of cross-coupling reactions, enabling the construction of intricate molecular architectures.

| Compound Identifier | Details |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₁₀INO |

| Molecular Weight | 275.09 g/mol |

| CAS Number | Not readily available |

| Key Structural Features | 2-aminoacetophenone, Iodinated arene |

Retrosynthetic Analysis and Strategy Selection

The synthesis of this compound can be approached from several angles. However, a retrosynthetic analysis points towards a highly logical and efficient pathway: the direct iodination of a readily accessible precursor.

The chosen strategy hinges on the powerful directing effects of the substituents on the aromatic ring of the key intermediate, 1-(2-amino-3-methylphenyl)-1-ethanone [1][2]. The amino (-NH₂) group is a potent activating ortho-, para-director, while the methyl (-CH₃) group is a moderately activating ortho-, para-director. The acetyl (-COCH₃) group is a deactivating meta-director. In an electrophilic aromatic substitution reaction, the overwhelming activation and directing influence of the amino group makes the position para to it (C-5) the most nucleophilic and sterically accessible site for substitution. This inherent regioselectivity makes direct iodination the most efficient and atom-economical approach.

Caption: High-level overview of the selected synthetic strategy.

Core Synthesis: Electrophilic Iodination of 1-(2-Amino-3-methylphenyl)-1-ethanone

The central transformation in this synthesis is the electrophilic iodination of the aromatic ring. This reaction introduces the iodine atom at the C-5 position with high regioselectivity.

Mechanistic Principles

The reaction proceeds via a classic electrophilic aromatic substitution (EAS) mechanism.[3]

-

Generation of the Electrophile: The iodinating reagent, such as Iodine Monochloride (ICl), is polarized (Iᵟ⁺-Clᵟ⁻), making the iodine atom electrophilic.[3][4]

-

Nucleophilic Attack: The π-electron system of the highly activated aromatic ring of 1-(2-amino-3-methylphenyl)-1-ethanone attacks the electrophilic iodine atom. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge is delocalized across the ring, with significant stabilization provided by the lone pair of electrons on the amino group.

-

Rearomatization: A weak base (e.g., the chloride ion from ICl or the solvent) removes the proton from the C-5 position, restoring the aromaticity of the ring and yielding the final product.[4]

The regiochemical outcome is dictated by the synergy of the substituents. The amino group strongly directs the incoming electrophile to the para position (C-5), which is unoccupied and sterically favored over the ortho position (C-6) adjacent to the bulky acetyl group.

Reagent Selection and Rationale

Several reagents can be employed for the iodination of activated aromatic rings. The choice depends on factors like reactivity, selectivity, cost, and safety.

| Reagent System | Advantages | Considerations |

| Iodine Monochloride (ICl) | Highly effective, commercially available, works under mild conditions.[3][5] | Can be corrosive; requires careful handling. |

| N-Iodosuccinimide (NIS) | Mild, solid reagent, easy to handle, often gives high yields and clean reactions.[6][7][8] | May require a catalytic amount of acid (e.g., trifluoroacetic acid) for less activated substrates.[6] |

| I₂ / Oxidizing Agent (e.g., HNO₃) | Cost-effective using elemental iodine.[9] | Can lead to side reactions (nitration) if conditions are not carefully controlled. |

For this specific transformation, Iodine Monochloride (ICl) is an excellent choice due to its high reactivity towards activated anilines, typically providing clean and high-yielding conversions in a suitable solvent like acetic acid or dichloromethane.[3][5]

Detailed Experimental Protocol (Using Iodine Monochloride)

This protocol describes a representative procedure for the synthesis of this compound.

Materials and Reagents:

-

1-(2-Amino-3-methylphenyl)-1-ethanone (1.0 eq)

-

Iodine Monochloride (1.0 M solution in CH₂Cl₂) (1.05 eq)

-

Glacial Acetic Acid (solvent)

-

Dichloromethane (DCM) (for extraction)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, dissolve 1-(2-amino-3-methylphenyl)-1-ethanone (1.0 eq) in glacial acetic acid (~10 mL per gram of starting material).

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Reagent Addition: Add the iodine monochloride solution (1.05 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-3 hours).

-

Quenching: Carefully pour the reaction mixture into a beaker containing ice and a saturated aqueous solution of sodium thiosulfate to quench any unreacted iodine monochloride. Stir until the dark color dissipates.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of acetic acid).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (to neutralize acetic acid), water, and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure this compound.

Caption: Experimental workflow for the iodination protocol.

Characterization and Analysis

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

¹H NMR: To confirm the aromatic substitution pattern and the presence of all functional groups. The introduction of the iodine atom will alter the chemical shifts and coupling patterns of the aromatic protons.

-

¹³C NMR: To verify the number of unique carbon atoms and confirm the structure.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Melting Point: To assess the purity of the final product.

Safety and Handling

-

Iodine Monochloride: Is corrosive and a strong oxidizing agent. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Glacial Acetic Acid: Is corrosive and can cause severe burns. Handle with care in a fume hood.

-

Dichloromethane: Is a volatile organic solvent and a suspected carcinogen. All handling should be performed in a fume hood.

-

General Precautions: Standard laboratory safety practices should be followed throughout the procedure.

Conclusion

The synthesis of this compound is efficiently achieved through the direct electrophilic iodination of 1-(2-amino-3-methylphenyl)-1-ethanone. The reaction is highly regioselective, driven by the powerful activating and para-directing nature of the amino group. Reagents like iodine monochloride or N-iodosuccinimide provide high yields under mild conditions. This well-defined pathway offers a reliable and scalable method for producing this valuable chemical intermediate for further application in research and development.

References

-

Organic Chemistry Portal. N-Iodosuccinimide (NIS). [Link]

-

Thieme. Remarkable Switch in the Regiochemistry of the Iodination of Anilines by N-Iodosuccinimide: Synthesis of 1,2-Dichloro-3,4-diiodobenzene. [Link]

- CoLab. Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method.

-

Baba Farid Group of Institutions. Iodination of activated aromatics by using I2/ HNO3/AcOH. [Link]

-

Semantic Scholar. Iodination of Aromatic Compounds with Iodine Monochloride in Aqueous Sulfuric Acid. [Link]

-

Semantic Scholar. Remarkable Switch in the Regiochemistryof the Iodination of Anilines by N-Iodosuccinimide:Synthesis of 1,2-Dichloro-3,4-diiodobenzene. [Link]

-

ResearchGate. Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method. [Link]

-

Brainly. Aromatic iodination can be carried out with a number of reagents, including iodine monochloride. [Link]

-

PubChem. 1-(2-Amino-3-methylphenyl)ethanone. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. 1-(2-Amino-3-methylphenyl)ethanone | C9H11NO | CID 179628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. brainly.com [brainly.com]

- 5. Iodination of Aromatic Compounds with Iodine Monochloride in Aqueous Sulfuric Acid. | Semantic Scholar [semanticscholar.org]

- 6. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 7. Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method | CoLab [colab.ws]

- 8. researchgate.net [researchgate.net]

- 9. babafaridgroup.edu.in [babafaridgroup.edu.in]

A Comprehensive Spectroscopic and Analytical Guide to 1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic characteristics of the novel compound, 1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone. As a key intermediate in the synthesis of complex heterocyclic systems for pharmaceutical development, a thorough understanding of its structural and electronic properties is paramount. In the absence of publicly available experimental spectra, this document leverages established spectroscopic principles and data from analogous structures to predict and interpret its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, this guide presents standardized protocols for the acquisition of this data, ensuring reproducibility and reliability in a research and development setting. This work is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel substituted acetophenones.

Introduction: The Significance of this compound

This compound is a highly functionalized aromatic ketone. Its structure, featuring an acetyl group, a primary amine, a methyl group, and an iodine atom on the phenyl ring, makes it a versatile building block in medicinal chemistry. The strategic placement of these substituents allows for a variety of subsequent chemical transformations, making it a valuable precursor for the synthesis of bioactive molecules.

The accurate characterization of this molecule is the bedrock of its utility. Spectroscopic analysis provides a non-destructive method to confirm its identity, purity, and structure. This guide will delve into the theoretical underpinnings of how each major spectroscopic technique would interact with this specific molecule, providing a predictive roadmap for its analytical characterization.

Molecular Structure and Predicted Spectroscopic Behavior

The structural features of this compound are expected to give rise to a unique spectroscopic fingerprint. The following sections will detail the predicted data for each major analytical technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1][2] The predicted ¹H and ¹³C NMR spectra are discussed below.

The ¹H NMR spectrum is anticipated to show distinct signals for each type of proton in the molecule. The chemical shifts are influenced by the electronic environment of the protons.

-

Aromatic Protons: The two protons on the aromatic ring are in different chemical environments and are expected to appear as distinct signals, likely doublets due to coupling with each other. Their chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing acetyl and iodo groups.

-

Amino Protons (-NH₂): The protons of the primary amine are expected to appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration.

-

Acetyl Protons (-COCH₃): The three equivalent protons of the acetyl methyl group will appear as a sharp singlet.

-

Methyl Protons (-CH₃): The three equivalent protons of the methyl group on the aromatic ring will also appear as a sharp singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H | ~7.0 - 7.5 | d | 1H |

| Aromatic-H | ~6.5 - 7.0 | d | 1H |

| -NH₂ | ~4.0 - 5.0 (broad) | s | 2H |

| -COCH₃ | ~2.5 | s | 3H |

| Ar-CH₃ | ~2.2 | s | 3H |

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

-

Carbonyl Carbon (-C=O): The carbonyl carbon of the acetyl group is expected to be the most downfield signal.

-

Aromatic Carbons: The six aromatic carbons will appear as distinct signals in the aromatic region of the spectrum. The carbon bearing the iodine atom (C-I) will have a characteristic chemical shift.

-

Methyl Carbons: The two methyl carbons (from the acetyl and the aromatic methyl group) will appear as upfield signals.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -C=O | ~195 - 205 |

| Aromatic C-NH₂ | ~145 - 155 |

| Aromatic C-I | ~85 - 95 |

| Aromatic C-H | ~115 - 140 |

| Aromatic C-CH₃ | ~135 - 145 |

| Aromatic C-COCH₃ | ~125 - 135 |

| -COCH₃ | ~25 - 35 |

| Ar-CH₃ | ~15 - 25 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

-

N-H Stretching: The amino group will show two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.

-

C=O Stretching: The carbonyl group of the ketone will exhibit a strong absorption band around 1680-1700 cm⁻¹.[3]

-

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

-

C=C Stretching: Aromatic C=C stretching bands will appear in the 1450-1600 cm⁻¹ region.

-

C-N Stretching: The C-N stretching vibration is expected in the 1250-1350 cm⁻¹ range.

-

C-I Stretching: The C-I stretching vibration will be found in the far-infrared region, typically around 500-600 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium to Weak |

| C=O Stretch (Ketone) | 1680 - 1700 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-N Stretch | 1250 - 1350 | Medium |

| C-I Stretch | 500 - 600 | Medium to Weak |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.[4]

-

Molecular Ion Peak (M⁺): The molecular ion peak is expected at m/z corresponding to the molecular weight of the compound (C₉H₁₀INO), which is approximately 275.98 g/mol .

-

Fragmentation Pattern: Common fragmentation patterns for acetophenones involve the loss of the methyl group (M-15) and the acetyl group (M-43). The presence of iodine will also lead to characteristic isotopic patterns.

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound

| Fragment | m/z (predicted) | Description |

| [C₉H₁₀INO]⁺ | ~276 | Molecular Ion |

| [C₈H₇INO]⁺ | ~261 | Loss of -CH₃ |

| [C₇H₇IN]⁺ | ~233 | Loss of -COCH₃ |

Experimental Protocols

The following section provides standardized protocols for the acquisition of spectroscopic data for this compound.

NMR Data Acquisition

Workflow for NMR Analysis

Caption: Workflow for NMR data acquisition and processing.

Step-by-Step Protocol:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the ¹H NMR spectrum using standard parameters (e.g., 90° pulse, 1-2 second relaxation delay, 16-32 scans).

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., 30° pulse, 2-second relaxation delay, 1024 or more scans).

-

-

Data Processing:

-

Apply Fourier transformation to the free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Apply baseline correction.

-

For ¹H NMR, integrate the signals to determine the relative number of protons.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

-

IR Data Acquisition

Workflow for IR Analysis

Caption: Workflow for IR data acquisition using an ATR accessory.

Step-by-Step Protocol (using ATR-FTIR):

-

Instrument Preparation:

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

-

Background Spectrum:

-

Acquire a background spectrum with no sample on the crystal. This will be automatically subtracted from the sample spectrum.

-

-

Sample Spectrum:

-

Place a small amount of solid this compound onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact.

-

Acquire the sample spectrum (typically 16-32 scans).

-

-

Data Processing:

-

The software will automatically perform the background subtraction.

-

Identify and label the major absorption peaks.

-

Mass Spectrometry Data Acquisition

Workflow for MS Analysis

Caption: Workflow for Mass Spectrometry data acquisition.

Step-by-Step Protocol (using ESI-MS):

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Instrument Setup:

-

Calibrate the mass spectrometer using a known standard.

-

Set the ionization source parameters (e.g., capillary voltage, gas flow rates) for optimal signal.

-

-

Data Acquisition:

-

Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography system.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern to confirm the structure.

-

Conclusion

This technical guide has provided a comprehensive overview of the predicted spectroscopic data for this compound. By leveraging fundamental principles and data from analogous compounds, we have constructed a detailed analytical profile for this important synthetic intermediate. The provided protocols offer a standardized approach to data acquisition, ensuring consistency and reliability. This document serves as a valuable resource for scientists working on the synthesis, characterization, and application of this and related molecules in the field of drug discovery and development.

References

-

PubChem. (n.d.). 1-(2-Amino-3-methylphenyl)ethanone. Retrieved from [Link]

-

ResearchGate. (2018). 1-(2-Amino-4,5-dimethylphenyl)ethanone. Retrieved from [Link]

- Huang, J., Li, L., Chen, H., Xiao, T., He, Y., & Zhou, L. (n.d.).

-

NIST. (n.d.). Ethanone, 1-(2-aminophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-[5-hydroxy-2-methyl-1-(3-methylphenyl)-1H-indol-3-yl]ethanone. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S6. 13 C NMR spectrum of 1-(3-Methylphenyl)ethanone oxime (2c). Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S5. 1 H NMR spectrum of 1-(3-Methylphenyl)ethanone oxime (2c). Retrieved from [Link]

-

YouTube. (2012, October 10). Introduction to IR Spectroscopy. Ketones. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(2-aminophenyl)- (CAS 551-93-9). Retrieved from [Link].

- ResearchGate. (2005). Mass spectra of 1‐(2′‐hydroxy‐5′‐alkylphenyl)‐1‐alkanone (E)‐oximes. Journal of Mass Spectrometry.

-

IOSR Journal. (n.d.). Simulation of IR Spectra of Some Organic Compounds-A Review. Retrieved from [Link]

- Martin, N. (1965). An Investigation of the Mass Spectra of Twenty-Two Free Amino Acids. Stanford University School of Medicine.

-

NIST. (n.d.). Ethanone, 1-(2-methylphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 1-(2-methylphenyl)- Mass spectrum (electron ionization). NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 1-(2-methylphenyl)- IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-(2-Iodo-3-methylphenyl)ethanone. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-(3-Methylphenyl)ethanone - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-(3-Methylphenyl)ethanone - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

- The Royal Society of Chemistry. (2015).

Sources

An In-Depth Technical Guide to the NMR Analysis of 1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of the novel aromatic compound, 1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of one- and two-dimensional NMR techniques for the complete structural elucidation and characterization of this molecule. The principles and methodologies discussed herein are broadly applicable to the analysis of similarly complex substituted aromatic systems.

Introduction: The Structural Landscape of this compound

This compound is a polysubstituted aromatic ketone. Its structure presents a unique arrangement of functional groups on a benzene ring: an electron-donating amino group, a weakly electron-donating methyl group, a halogen (iodo) group with its characteristic heavy-atom effect, and an electron-withdrawing acetyl group. This complex interplay of electronic and steric effects creates a distinct and predictable NMR fingerprint, which, when properly analyzed, provides unambiguous confirmation of its chemical identity.

The strategic placement of these substituents governs the chemical environment of each proton and carbon atom, leading to characteristic chemical shifts and coupling patterns. Understanding these relationships is paramount for accurate spectral interpretation. This guide will systematically deconstruct the expected ¹H and ¹³C NMR spectra, supported by predictions derived from established principles of NMR spectroscopy and data from related substituted acetophenones.[1][2][3][4]

Molecular Structure and Numbering

For clarity and consistency throughout this guide, the following IUPAC-based numbering system will be used for the atoms in this compound.

Caption: IUPAC numbering for this compound.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amino protons, and the two methyl groups. The chemical shifts are influenced by the electronic nature of the substituents. Electron-donating groups (EDGs) like -NH₂ and -CH₃ shield nearby protons (shifting them upfield), while electron-withdrawing groups (EWGs) like the acetyl group (-COCH₃) deshield them (shifting them downfield).[5]

Aromatic Protons (H4 and H6)

-

H6: This proton is ortho to the electron-withdrawing acetyl group and meta to the strongly electron-donating amino group. The deshielding effect of the acetyl group is expected to dominate, placing this proton at the most downfield position in the aromatic region, likely in the range of 7.5-7.8 ppm . It will appear as a doublet due to coupling with H4 (meta coupling, J ≈ 2-3 Hz).

-

H4: This proton is ortho to the iodine and para to the amino group. The strong shielding effect from the para-amino group will shift this proton significantly upfield. It is also meta to the acetyl and methyl groups. The expected chemical shift is in the range of 7.0-7.3 ppm . This signal will also appear as a doublet due to meta coupling with H6 (J ≈ 2-3 Hz).

Amino Protons (-NH₂)

The protons of the primary amine will likely appear as a broad singlet in the region of 4.5-5.5 ppm . The chemical shift and peak shape of -NH₂ protons are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange rates.

Methyl Protons (-COCH₃ and Ar-CH₃)

-

Acetyl Methyl Protons (C9-H₃): These protons will give rise to a sharp singlet. The ortho-amino and ortho-methyl groups on the aromatic ring may cause slight shielding compared to unsubstituted acetophenone.[3][6] The expected chemical shift is around 2.5-2.6 ppm .

-

Aromatic Methyl Protons (C11-H₃): The protons of the methyl group attached to the aromatic ring will also appear as a sharp singlet, typically in the range of 2.2-2.4 ppm .

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide critical information about the carbon skeleton. The chemical shifts of the aromatic carbons are particularly sensitive to the nature of the attached substituents.

Carbonyl Carbon (C7)

The carbonyl carbon of the acetyl group is expected to resonate significantly downfield, characteristic of ketones. For substituted acetophenones, this signal typically appears in the range of 195-205 ppm .[1][2]

Aromatic Carbons (C1-C6)

-

C1 (ipso-acetyl): This carbon, attached to the acetyl group, will be deshielded and is expected in the 135-140 ppm range.

-

C2 (ipso-amino): The carbon atom bonded to the strongly electron-donating amino group will be significantly shielded, appearing around 145-150 ppm .

-

C3 (ipso-methyl): The carbon bearing the methyl group will be deshielded due to the alkyl substitution, expected around 125-130 ppm .

-

C4: This protonated carbon will be influenced by the para-amino group (shielding) and the ortho-iodo group. Its chemical shift is predicted to be in the 138-142 ppm range.

-

C5 (ipso-iodo): The carbon atom directly attached to the iodine will experience a significant downfield shift due to the "heavy atom effect," a phenomenon where the large number of electrons in iodine causes deshielding.[7] This is a highly characteristic signal and is expected to appear in the range of 90-95 ppm .

-

C6: This protonated carbon is ortho to the acetyl group and will be deshielded. Its signal is expected around 130-135 ppm .

Methyl Carbons (C9 and C11)

-

Acetyl Methyl Carbon (C9): The carbon of the acetyl methyl group typically resonates in the range of 25-30 ppm .[4]

-

Aromatic Methyl Carbon (C11): The carbon of the methyl group attached to the aromatic ring is expected in the 18-22 ppm range.

Predicted NMR Data Summary

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| C1 | - | ~137 ppm |

| C2 | - | ~148 ppm |

| C3 | - | ~127 ppm |

| C4 | ~7.1 ppm (d, J≈2.5 Hz) | ~140 ppm |

| C5 | - | ~92 ppm |

| C6 | ~7.6 ppm (d, J≈2.5 Hz) | ~132 ppm |

| C7 (=O) | - | ~198 ppm |

| C9 (-CH₃) | ~2.55 ppm (s, 3H) | ~28 ppm |

| -NH₂ | ~5.0 ppm (br s, 2H) | - |

| C11 (-CH₃) | ~2.3 ppm (s, 3H) | ~20 ppm |

Advanced 2D NMR Spectroscopy for Structural Confirmation

To unequivocally assign all proton and carbon signals and confirm the connectivity of the molecule, a suite of 2D NMR experiments is indispensable.

COSY (Correlation Spectroscopy)

A ¹H-¹H COSY experiment will reveal proton-proton coupling relationships. For this molecule, the key correlation will be a cross-peak between the two aromatic protons, H4 and H6 , confirming their meta-relationship.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates directly bonded proton and carbon atoms. This is crucial for assigning the protonated carbons. Expected correlations are:

-

H4 with C4

-

H6 with C6

-

C9-H₃ with C9

-

C11-H₃ with C11

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is arguably the most powerful tool for elucidating the overall carbon framework, as it shows correlations between protons and carbons that are two or three bonds away.

Caption: Key predicted HMBC correlations for structural elucidation.

Key Expected HMBC Correlations:

-

Acetyl Protons (H9) to the carbonyl carbon (C7 ) and the ipso-carbon (C1 ). This confirms the attachment of the acetyl group.

-

Aromatic Proton H6 to C1 , C5 , and the carbonyl carbon C7 .

-

Aromatic Proton H4 to C2 , C6 , and C5 .

-

Aromatic Methyl Protons (H11) to C2 , C3 , and C4 . This definitively places the methyl group at the C3 position.

Experimental Protocols

To obtain high-quality NMR data for this compound, the following protocols are recommended.

Sample Preparation

-

Accurately weigh 10-15 mg of the solid sample.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is a good first choice for its versatility. DMSO-d₆ can be used if solubility is an issue and to better resolve the -NH₂ protons.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) if the solvent does not already contain it.

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the solution is clear and free of any particulate matter.

NMR Data Acquisition

The following are suggested parameters for a 400 MHz NMR spectrometer.

Caption: Standard NMR experimental workflow.

¹H NMR:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Acquisition Time: ~4 seconds

-

Relaxation Delay: 2 seconds

-

Spectral Width: 16 ppm

¹³C NMR:

-

Pulse Program: zgpg30 (proton decoupled)

-

Number of Scans: 1024 or more (as ¹³C is less sensitive)

-

Acquisition Time: ~1.5 seconds

-

Relaxation Delay: 2 seconds

-

Spectral Width: 240 ppm

2D NMR (COSY, HSQC, HMBC):

-

Standard pulse programs (e.g., cosygpqf, hsqcedetgpsisp2.2, hmbcgplpndqf) should be used.

-

The number of scans and increments should be adjusted to achieve an adequate signal-to-noise ratio, which will depend on the sample concentration.

Conclusion

The NMR analysis of this compound is a textbook example of how a systematic, multi-technique approach can lead to the complete and confident structural assignment of a complex organic molecule. By combining the predictive power of substituent effects with the definitive connectivity information from 2D NMR experiments, researchers can fully characterize this and other novel chemical entities. The data and protocols presented in this guide serve as a robust framework for such analyses, ensuring scientific integrity and accelerating the pace of chemical research and development.

References

-

Scott, K. N. (1972). CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Canadian Journal of Chemistry, 50(12), 2373-2382. [Link]

-

Ishihara, Y., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry, 86(6), 4599-4607. [Link]

-

Melo, J. I., & Peruchena, N. M. (2018). Influence of stereoelectronic interactions on the 13C NMR chemical shift in iodine-containing molecules. Magnetic Resonance in Chemistry, 56(10), 968-976. [Link]

-

Canadian Science Publishing. (n.d.). 13C N.M.R. STUDIES: PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Retrieved from [Link]

-

Royal Society of Chemistry. (2012). Supplementary Information: Acetophenone. [Link]

-

Zhang, G., et al. (2013). Highly selective Wacker reaction of styrene derivatives: a green and efficient aerobic oxidative process promoted by benzoquinone/NaNO2/HClO4 under mild conditions. Organic & Biomolecular Chemistry, 11(36), 6138-6142. [Link]

-

SpectraBase. (n.d.). Acetophenone. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]

-

Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. [Link]

Sources

"1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone" mass spectrometry fragmentation

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone

Executive Summary

This technical guide provides a comprehensive analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pathways for the compound this compound. As a substituted aromatic ketone, this molecule serves as a valuable case study for understanding how different functional groups—specifically an acetyl, an amino, a methyl, and an iodo group—on a benzene scaffold influence fragmentation behavior. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis who utilize mass spectrometry for structural elucidation and impurity profiling. By detailing the primary fragmentation mechanisms, including alpha-cleavage and substituent-driven bond scissions, this guide offers a predictive framework for interpreting the mass spectrum of this and structurally related compounds.

Introduction

The Analyte: this compound

This compound is a multi-functionalized aromatic ketone. Its structure presents a rich landscape for mass spectrometric fragmentation analysis.

-

Chemical Structure:

(Self-generated image, as no direct image is available in search results) -

Molecular Formula: C₉H₁₀INO

-

Molecular Weight: 275.09 g/mol

The molecule's core is an acetophenone (phenyl ethanone) structure, which is substituted with three distinct functional groups on the aromatic ring. This substitution pattern is key to predicting its fragmentation, as each group introduces specific bond labilities and potential for characteristic neutral losses.

The Role of Mass Spectrometry in Structural Elucidation

Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] In the context of organic chemistry, electron ionization (EI) mass spectrometry bombards a molecule with high-energy electrons, causing not only ionization but also fragmentation into a series of smaller, charged particles.[1] The resulting fragmentation pattern serves as a molecular fingerprint, providing critical information about the molecule's structure, functional groups, and connectivity.[2][3] For professionals in drug development, this is crucial for confirming the identity of synthesized compounds, identifying metabolites, and characterizing impurities.

Predicted Mass Spectrum and Core Fragmentation Pathways

The fragmentation of this compound in an EI source is governed by the relative stabilities of the potential fragment ions and neutral losses. The aromatic ring provides a stable core, meaning that fragmentation is typically initiated at the more labile substituent groups.[4]

The Molecular Ion (M⁺•)

Upon electron ionization, the molecule loses an electron to form the molecular ion (M⁺•).

M + e⁻ → [M]⁺• + 2e⁻

For this compound, the molecular ion peak is expected at m/z 275 . Due to the stability of the aromatic system, this peak should be clearly visible in the spectrum.[5] The presence of a single iodine atom (¹²⁷I is 100% abundant) means there will be no characteristic isotopic pattern for this halogen, unlike compounds containing chlorine or bromine.[6][7]

Primary Fragmentation: Alpha-Cleavage of the Ketone

The most characteristic fragmentation pathway for ketones is α-cleavage, which involves the breaking of a bond adjacent to the carbonyl group.[2][8] This process is driven by the formation of a highly stable, resonance-stabilized acylium cation. For this compound, two α-cleavage pathways are possible:

-

Loss of the Methyl Radical (•CH₃): Cleavage of the bond between the carbonyl carbon and the methyl group results in the loss of a methyl radical (15 Da). This is a highly favorable process that produces a substituted benzoyl cation.

-

[M]⁺• → [M - CH₃]⁺ + •CH₃

-

This fragmentation will produce a major peak at m/z 260 .

-

-

Formation of the Acetyl Cation (CH₃CO⁺): Cleavage of the bond between the carbonyl carbon and the aromatic ring results in the loss of the substituted phenyl radical. This pathway generates the acetyl cation.

-

[M]⁺• → [CH₃CO]⁺ + •C₈H₇IN

-

This fragmentation produces a highly stable acylium ion at m/z 43 . Due to its stability, this ion is often the most abundant fragment in the spectrum of methyl ketones, making it the base peak .[8]

-

Fragmentation Driven by Ring Substituents

The substituents on the aromatic ring introduce other points of lability, leading to characteristic fragment ions.

The carbon-iodine bond is the weakest covalent bond in the molecule and is therefore highly susceptible to cleavage.[6]

-

Loss of an Iodine Radical (•I): Homolytic cleavage of the C-I bond results in the loss of an iodine radical (127 Da).

-

[M]⁺• → [M - I]⁺ + •I

-

This pathway will generate a significant ion at m/z 148 .

-

This m/z 148 fragment, corresponding to [1-(2-Amino-3-methylphenyl)-1-ethanone]⁺, can undergo further fragmentation, such as the α-cleavage loss of a methyl radical to yield a fragment at m/z 133, or the loss of carbon monoxide (CO) from the acylium ion derived from it.

Note on Ionization Method: While this guide focuses on EI-MS, it is important to note that when using electrospray ionization (ESI), especially with mobile phase additives like formic acid, deiodination can occur in the ion source, leading to an artificially prominent [M-I+H]⁺ ion.[9][10]

The overall fragmentation cascade can be visualized as follows:

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 3. Fragmentation Pattern in Mass Spectra | PPTX [slideshare.net]

- 4. GCMS Section 6.9.5 [people.whitman.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mass spectrum of 1-iodopropane C3H7I CH3CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of propyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- 9. Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]